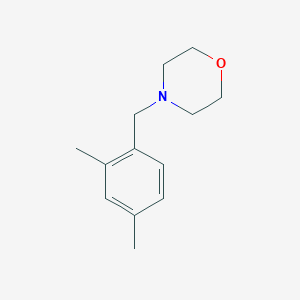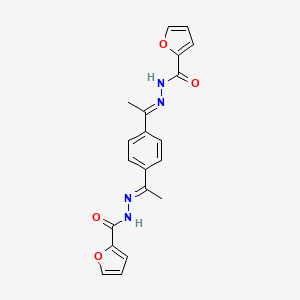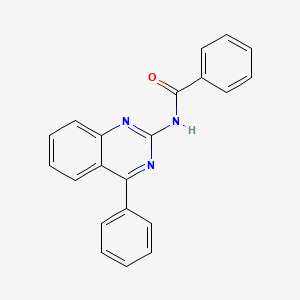![molecular formula C14H22N2O2 B5703780 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol, also known as MPET, is a chemical compound that has been widely used in scientific research. It is a highly selective ligand for the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a vital role in regulating the physiological functions of the body.
Mechanism of Action
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol acts as a highly selective agonist for the β2-adrenergic receptor. When it binds to the receptor, it induces a conformational change that activates the receptor and initiates a signaling cascade. This signaling cascade leads to the activation of various intracellular pathways that regulate physiological functions such as smooth muscle relaxation, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been shown to have a range of biochemical and physiological effects. It induces bronchodilation and vasodilation, which makes it an effective treatment for asthma and cardiovascular diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol is its short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in scientific research. One potential direction is the development of new drugs that target the β2-adrenergic receptor for the treatment of various diseases. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol may be used to investigate the role of the β2-adrenergic receptor in various physiological processes, such as glucose metabolism and immune system regulation. Finally, the development of new methods for synthesizing 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol involves the reaction between 4-hydroxy-2-methoxybenzaldehyde and 4-ethylpiperazine in the presence of a reducing agent. The product is then purified by column chromatography to obtain pure 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol.
Scientific Research Applications
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been used extensively in scientific research as a tool to study the β2-adrenergic receptor. It has been used to investigate the receptor's structure, function, and regulation. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been used to develop new drugs that target the β2-adrenergic receptor for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(17)14(10-12)18-2/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGAFNQGMZEQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)

![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)